molecular formula C12H11ClO5 B11787160 2-(3-Chloro-4-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid

2-(3-Chloro-4-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid

Cat. No.: B11787160
M. Wt: 270.66 g/mol
InChI Key: KKRFAEDYDKXRIR-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is an organic compound with a complex structure that includes a chloro-substituted methoxyphenyl group and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-chloro-4-methoxybenzaldehyde with a suitable nucleophile to form an intermediate, which is then cyclized to form the tetrahydrofuran ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(3-Chloro-4-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to its targets. The tetrahydrofuran ring provides structural stability and contributes to the overall molecular conformation .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H11ClO5

Molecular Weight

270.66 g/mol

IUPAC Name

2-(3-chloro-4-methoxyphenyl)-5-oxooxolane-3-carboxylic acid

InChI

InChI=1S/C12H11ClO5/c1-17-9-3-2-6(4-8(9)13)11-7(12(15)16)5-10(14)18-11/h2-4,7,11H,5H2,1H3,(H,15,16)

InChI Key

KKRFAEDYDKXRIR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(CC(=O)O2)C(=O)O)Cl

Origin of Product

United States

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